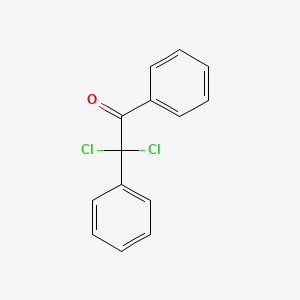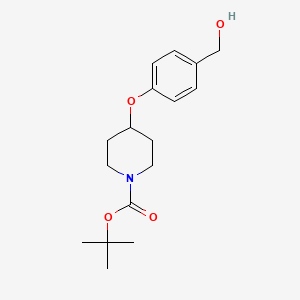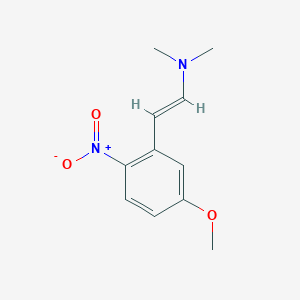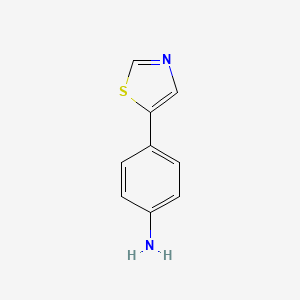
2-Phenylpropane-1-thiol
Vue d'ensemble
Description
2-Phenylpropane-1-thiol is a chemical compound with the formula C9H12S . It is used in the synthesis of enantiomers of 2-phenyl-3-hydroxypropylcarbamate via a chemoenzymatic method . It is also employed in the preparation of 2-phenyl-1,3-propanedithiol .
Synthesis Analysis
The synthesis of ®- and (S)-2-phenylpropane-1-thiol involves several steps . The process starts with phenylalanine dissolved in THF in an N2 atmosphere . The solution is cooled to 0°C, and then lithium aluminium hydride powder is added . The synthetic routine also includes the addition of 2-phenylpropane-1-thiol under stirring conditions . An aqueous solution of NaBH4 is quickly added to the clear mixture .Molecular Structure Analysis
The molecular weight of 2-Phenylpropane-1-thiol is 152.26 . The molecule consists of 10 heavy atoms, 6 of which are aromatic . The fraction of Csp3 is 0.33, and it has 2 rotatable bonds .Chemical Reactions Analysis
The ligand exchange reaction is an important post-synthesis method for the modification and further functionalization of gold nanoclusters . The Au25 nanoparticles protected by (S)-2-phenylpropane-1-thiol or racemic 2-phenylpropane-1-thiol were synthesized using the same method .Physical And Chemical Properties Analysis
2-Phenylpropane-1-thiol has a high GI absorption and is BBB permeant . It is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -4.81 cm/s . The compound is soluble, with a Log S (ESOL) of -3.24 .Applications De Recherche Scientifique
Chiral Nanoparticles and Plasmonic Probes
Chirality, the property of having mirror-image enantiomers, plays a crucial role in science. Chiral nanoparticles, particularly those with unique chiroptical properties, have gained significant attention. These nanoparticles exhibit collective oscillations of free electrons (plasmonic effects) and can confine light to nanoscales. Researchers synthesize chiral nanoparticles and explore their applications in biological and pharmaceutical industries. Specifically, they use chiral nanoparticles as plasmonic probes for various purposes . These applications include:
Synthesis of Chiral Gold Nanoclusters
Chiral Au₃₈ nanoclusters can be selectively synthesized using chiral ligands. For instance, using chiral 2-phenylpropane-1-thiol (R/S-PET) as an organic-soluble ligand, researchers achieve enantioselective synthesis of these gold nanoclusters .
Mécanisme D'action
Target of Action
2-Phenylpropane-1-thiol is primarily used in the synthesis of chiral nanoparticles, particularly gold nanoparticles . These nanoparticles are in high demand due to their unique chiroptical properties .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, in the synthesis of chiral gold nanoparticles, 2-Phenylpropane-1-thiol is added to a mixture containing gold chloride and tetraoctylammonium in toluene . The mixture is then vigorously stirred, leading to the formation of chiral thiol-protected gold nanoparticles .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of chiral nanoparticles . These nanoparticles can interact with light at the nanoscale, resulting in increased chiroptical interactions .
Pharmacokinetics
Given its use in nanoparticle synthesis, it’s likely that these properties would be significantly influenced by the compound’s incorporation into the nanoparticles .
Result of Action
The primary result of 2-Phenylpropane-1-thiol’s action is the formation of chiral nanoparticles . These nanoparticles have unique chiroptical properties, making them valuable in various biological and pharmaceutical applications .
Action Environment
The action of 2-Phenylpropane-1-thiol can be influenced by various environmental factors. For instance, the synthesis of chiral nanoparticles requires specific conditions, such as the presence of gold chloride and tetraoctylammonium in toluene, vigorous stirring, and a specific temperature .
Safety and Hazards
The safety data sheet for 2-Phenylpropane-1-thiol indicates that it is classified as a dangerous substance . It has hazard statements H302, H315, H319, H335, H410, and H372 . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using explosion-proof electrical equipment .
Orientations Futures
Propriétés
IUPAC Name |
2-phenylpropane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSHURJWYGHGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpropane-1-thiol | |
CAS RN |
34366-19-3 | |
| Record name | 2-phenylpropane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole](/img/structure/B3177972.png)

![4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide](/img/structure/B3177979.png)



![(11bR)-2,6-Dimethyl-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3178027.png)
![11bS-N,N-bis[(1S)-1-(1-naphthalenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3178029.png)

![Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-](/img/structure/B3178046.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B3178049.png)